5-Methoxy-N,N-dipropyltryptamine

Vue d'ensemble

Description

5-MeO-DPT is a naturally occurring tryptamine that primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . It is functionally related to a N,N-diisopropyltryptamine and a 5-methoxytryptamine .

Synthesis Analysis

5-MeO-DPT has been synthesized by the Speeter and Anthony procedure . This synthetic route was characterized by ESI-MS-MS, ESI-TOF-MS, and NMR .

Molecular Structure Analysis

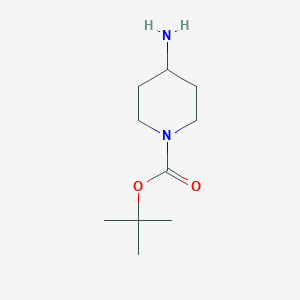

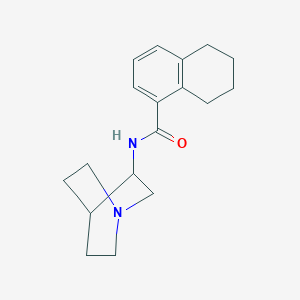

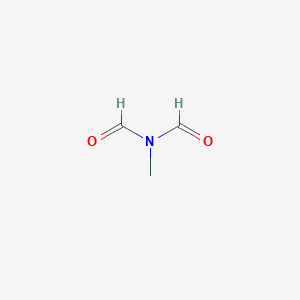

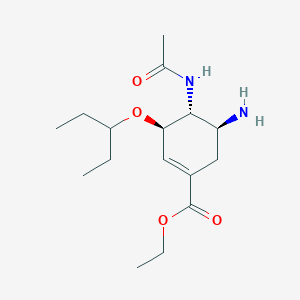

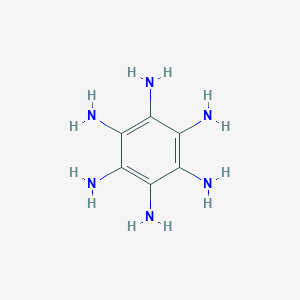

The molecular formula of 5-MeO-DPT is C17H26N2O . The IUPAC name is N - [2- (5-methoxy-1 H -indol-3-yl)ethyl]- N -propylpropan-1-amine . The molecular weight is 274.4 g/mol .

Applications De Recherche Scientifique

Psychoactive Substance

5-MeO-DiPT is a tryptamine that is used recreationally as a psychedelic . It is orally active, and dosages between 6–20 mg are commonly reported . The mechanism that produces the purported hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism .

Neurotransmitter Research

Tryptamines share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) . The effects of psychedelics, including those of tryptamines, are mediated by the 5-HT2A receptor . This makes 5-MeO-DiPT a valuable compound in researching the role and function of serotonin and its receptors in the brain.

Analytical Methods

From 2015 to 2020, 22 new analytical methods were developed to identify/quantify tryptamines and metabolites in biological samples, primarily by liquid chromatography tandem mass spectrometry . 5-MeO-DiPT, being one of the most prevalent tryptamines, is often a focus in the development of these methods .

Public Health

The morbidity accompanying tryptamine intake is considerable and it is critical for clinicians and laboratorians to be informed of the latest data on this public health threat . Research into 5-MeO-DiPT can help inform public health policies and interventions.

New Psychoactive Substances (NPS)

5-MeO-DiPT is part of a group of substances known as new psychoactive substances (NPS) . These substances have emerged in the recreational drug market as ‘legal’ alternatives to classical drugs of abuse . Studying 5-MeO-DiPT can provide insights into the effects and risks of NPS.

Mécanisme D'action

Target of Action

5-Methoxy-N,N-dipropyltryptamine, also known as 5-MeO-DiPT or “Foxy Methoxy”, is a psychedelic tryptamine . The primary target of 5-MeO-DiPT is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a key role in the function and distribution of serotonin in the brain, which affects mood and perception .

Mode of Action

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-DiPT is thought to result primarily from 5-HT2A receptor agonism . This means that 5-MeO-DiPT binds to the 5-HT2A receptor and activates it, mimicking the action of serotonin . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .

Biochemical Pathways

Its action on the 5-ht2a receptor suggests that it likely impacts theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and sensory perception .

Pharmacokinetics

5-MeO-DiPT is orally active, and dosages between 6–20 mg are commonly reported . It produces effects with an onset of 20 to 30 minutes and with peak effects occurring between 1 to 1.5 hours after administration .

Result of Action

The activation of the 5-HT2A receptor by 5-MeO-DiPT leads to a range of effects. Many users report experiencing hallucinations, changes in sensory perception, and altered states of consciousness . Some users also report sound distortion, also noted with the related drug, DiPT .

Action Environment

The effects of 5-MeO-DiPT can be influenced by a variety of environmental factors. For instance, the drug’s effects may be more intense or last longer in individuals who have a higher body mass, slower metabolism, or who take the drug on an empty stomach. Additionally, the use of other substances, such as alcohol or other psychoactive drugs, can also influence the effects of 5-MeO-DiPT .

Safety and Hazards

Excessive doses of 5-MeO-DPT have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations . It is a DEA Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States .

Propriétés

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHPVNBKLQWBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219723 | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N,N-dipropyltryptamine | |

CAS RN |

69496-75-9 | |

| Record name | 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69496-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-DPT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-DPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.